molecular formula C20H19NO3 B11409936 7,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409936
M. Wt: 321.4 g/mol
InChI Key: WBSPNELPKUYKOW-UHFFFAOYSA-N
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Description

“7,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide” is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde.

    Introduction of the carboxamide group: This step may involve the reaction of the chromene derivative with an amine, such as 4-methylbenzylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the chromene core.

    Reduction: Reduction reactions could target the carbonyl group in the chromene ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, chromene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be studied for similar activities.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, particularly in the treatment of diseases where chromene derivatives have shown promise.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of “7,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide” would depend on its specific biological activity. Generally, chromene derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide: A simpler analog without the methyl and benzyl groups.

    7,8-dimethyl-4H-chromene-2-carboxamide: Lacks the benzyl group.

    N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the methyl groups at positions 7 and 8.

Uniqueness

The presence of both the 7,8-dimethyl groups and the N-(4-methylbenzyl) group in “7,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide” makes it unique. These structural features could enhance its biological activity, stability, or solubility compared to similar compounds.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

7,8-dimethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-12-4-7-15(8-5-12)11-21-20(23)18-10-17(22)16-9-6-13(2)14(3)19(16)24-18/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

WBSPNELPKUYKOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C

Origin of Product

United States

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